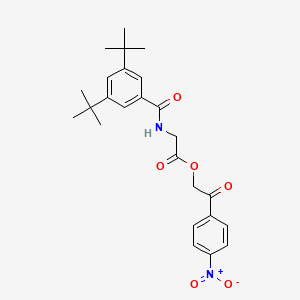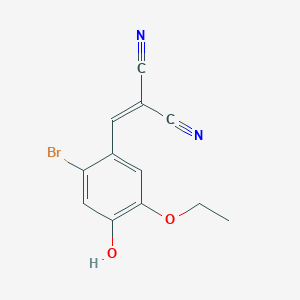![molecular formula C19H23N5OS B4624826 1-(1-乙基-2,5-二甲基-1H-吡咯-3-基)-2-{[4-乙基-5-(4-吡啶基)-4H-1,2,4-三唑-3-基]硫代}乙酮](/img/structure/B4624826.png)
1-(1-乙基-2,5-二甲基-1H-吡咯-3-基)-2-{[4-乙基-5-(4-吡啶基)-4H-1,2,4-三唑-3-基]硫代}乙酮
描述
Synthesis Analysis
The synthesis of compounds related to 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone involves multistep organic reactions, starting from basic pyrrole and pyridinyl triazole precursors. Although specific details on the synthesis of this exact compound were not found, related research demonstrates the synthesis of complex pyrrole and triazole derivatives through reactions such as condensation, cyclization, and sulfuration (Attaby et al., 2006), providing insights into potential synthetic routes that could be adapted for our target compound.
Molecular Structure Analysis
The molecular structure of compounds similar to our target molecule has been analyzed using various spectroscopic techniques and theoretical studies. For instance, Singh et al. (2013) conducted a combined experimental and theoretical study on a related pyrrole derivative, employing techniques such as NMR, UV-Vis, and FT-IR spectroscopy, alongside density functional theory (DFT) calculations to elucidate their molecular structures (Singh et al., 2013). These methodologies are critical for understanding the geometric and electronic structure of complex organic molecules.
Chemical Reactions and Properties
The chemical reactivity and interaction patterns of pyrrole and triazole derivatives are influenced by their functional groups and molecular structure. Studies like those by Inkaya et al. (2013) provide insight into the reactivity and potential chemical transformations of these compounds, including nucleophilic substitutions and the formation of hydrogen bonds, which are crucial for their chemical behavior and applications (Inkaya et al., 2013).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystalline structure, are directly related to their molecular arrangement and intermolecular forces. For related compounds, X-ray crystallography and DFT studies offer valuable data on the crystal packing, hydrogen bonding networks, and stability, which are essential for understanding the compound's physical behavior and potential applications in material science (Ataol & Ekici, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for participating in further chemical transformations, are central to the utility of pyrrole and triazole derivatives in synthetic organic chemistry. Investigations into the chemical properties often involve spectroscopic analysis and reactivity studies, which reveal the compounds' behavior in chemical reactions and their potential as intermediates in the synthesis of more complex molecules (Zaki et al., 2017).
科学研究应用
合成与表征
具有类似骨架结构的化合物研究涉及合成和表征包括吡咯、吡啶基和三唑基团的新型杂环化合物。这些研究通常旨在探索此类化合物的化学性质、反应性和潜在应用。例如,已经研究了新的二杂芳基噻吩噻吩衍生物的合成和化学表征,重点介绍了制备双嘧啶、双吡唑和双三唑并嘧啶衍生物的方法 (Mabkhot, Al-Majid, & Alamary, 2011)。
生物活性
具有这些核心结构的化合物通常会对其生物活性进行评估,包括抗病毒、抗菌和抗真菌特性。已经探索了 1-(1H-吡唑并[3,4-b]吡啶-5-基)乙酮及其相关衍生物的合成、反应和抗病毒活性的评估,表明在开发新的治疗剂方面具有潜在应用 (Attaby, Elghandour, Ali, & Ibrahem, 2006)。
属性
IUPAC Name |
1-(1-ethyl-2,5-dimethylpyrrol-3-yl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-5-23-13(3)11-16(14(23)4)17(25)12-26-19-22-21-18(24(19)6-2)15-7-9-20-10-8-15/h7-11H,5-6,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQJELWGMBZZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C1C)C(=O)CSC2=NN=C(N2CC)C3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B4624756.png)

![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoic acid](/img/structure/B4624760.png)
![2-{[(4-fluorophenyl)amino]methylene}cyclohexanone](/img/structure/B4624765.png)
![N-(2,6-dimethylphenyl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4624768.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4624782.png)
![2-(4-{2-[2-(4-chloro-3-methylphenoxy)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B4624790.png)
![3-(3,4-dimethoxyphenyl)-6-ethyl-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4624805.png)

![N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B4624816.png)
![ethyl 3-[({[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4624820.png)

![{2-[(6-ethyl-3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4624832.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4624839.png)